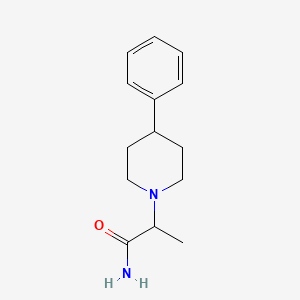

2-(4-Phenylpiperidin-1-yl)propanamide

Description

Properties

IUPAC Name |

2-(4-phenylpiperidin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11(14(15)17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCKBUORRDDDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1CCC(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison:

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8)

Fentanyl and its analogs (e.g., 1-(2-phenethyl)-4-(N-propanoylanilino)piperidine)

Structural and Functional Analysis:

Table 1: Comparative Overview of Key Features

Detailed Comparisons:

Substituent Effects on Pharmacological Activity

- Phenyl vs. Methoxymethyl Groups (Position 4 of Piperidine):

- Fentanyl analogs prioritize a phenethyl group on the piperidine nitrogen, which is critical for high μ-opioid receptor binding. The absence of this group in the target compound suggests reduced opioid potency .

In contrast, the target compound’s unsubstituted propanamide may allow better conformational flexibility for receptor binding . Anilino vs. Piperidine-Linked Propanamide (Fentanyl Analogs): Fentanyl’s anilino-propanamide moiety (N-phenyl substitution) optimizes receptor affinity. The target compound’s direct piperidine-propanamide linkage lacks this feature, likely reducing opioid activity .

Safety and Therapeutic Margins Van Bever et al. (1976) demonstrated that N-4-substituted propanamides with phenethyl groups exhibit high analgesic potency but variable safety margins due to respiratory depression risks.

Research Findings and Gaps:

- Compound: Classified as a pharmaceutical intermediate, its methoxymethyl group suggests utility in prodrug design or metabolic stability enhancement. No direct pharmacological data are provided .

- Fentanyl Analogs: Structural optimization of substituents (e.g., phenethyl, anilino) is linked to extreme potency but also safety concerns. The target compound’s distinct substitutions may offer a novel activity profile, though this remains untested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.